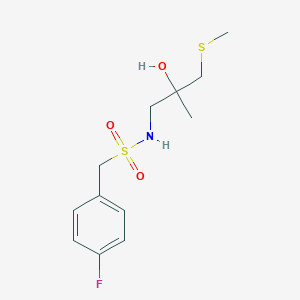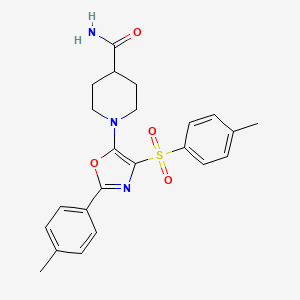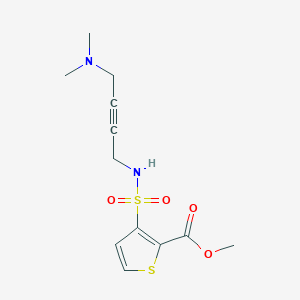
1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide, also known as L-690,330, is a compound that has been synthesized for its potential use as a pharmaceutical drug. This compound belongs to the class of sulfonamides, which are widely used in medicine as antibiotics, diuretics, and antidiabetic agents.
Wissenschaftliche Forschungsanwendungen
Flavor and Fragrance Chemistry
2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: belongs to the class of pyranone compounds. These compounds often exhibit caramel-like aromas. Compared to maltol (another caramel-like substance), this compound has better water solubility and a more pronounced “sweet” taste. It is significantly associated with the “sweetness” in tobacco smoke, enhancing the overall sweet and smooth sensory experience of cigarettes .
Natural Food Colorant
As consumer concerns about synthetic colorants grow, natural alternatives become essential. 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one serves as a natural substitute for some synthetic dyes. It has been approved for use as a food coloring agent in several countries. Its pleasant taste and water solubility make it an attractive choice for food applications .
Tobacco Industry
In the tobacco industry, this compound is ubiquitous in cigarette smoke. It contributes to the overall sensory profile, enhancing the sweetness and smoothness of tobacco products. Its positive correlation with smoke “sweetness” is well-established .
Analytical Chemistry
2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: is employed in analytical chemistry methods. Its distinct properties, such as solubility and stability, make it useful as a standard or reference compound. Researchers use it to calibrate instruments and validate analytical techniques.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3S2/c1-12(15,9-18-2)8-14-19(16,17)7-10-3-5-11(13)6-4-10/h3-6,14-15H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCPEVWHQNXXCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=CC=C(C=C1)F)(CSC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2394572.png)


![N1-(4-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2394581.png)
![3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2394583.png)
![1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2394585.png)


![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2394588.png)



![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B2394594.png)
